molecular formula C21H17FN4OS B2922151 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034442-29-8

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2922151
CAS No.: 2034442-29-8
M. Wt: 392.45
InChI Key: VTULGCCSCDSXJK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide (CAS# 2034442-29-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure incorporates both a 4-fluorophenyl and a (5-(thiophen-2-yl)pyridin-3-yl)methyl group, contributing to its unique physicochemical and binding properties. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, including potential anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Researchers value this specific pyrazole carboxamide as a key intermediate or building block in the synthesis of more complex molecules, and as a candidate for screening in novel drug discovery programs . Its molecular formula is C 21 H 17 FN 4 OS, with a molecular weight of 392.45 g/mol . Warning: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-26-19(10-18(25-26)15-4-6-17(22)7-5-15)21(27)24-12-14-9-16(13-23-11-14)20-3-2-8-28-20/h2-11,13H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULGCCSCDSXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide, a member of the pyrazole derivative family, has garnered attention in recent years for its potential biological activities, particularly in cancer therapy and as an androgen receptor antagonist. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, a fluorophenyl group, and a thiophenyl-pyridine moiety. The molecular formula is C24H23F1N4O1S1C_{24}H_{23}F_{1}N_{4}O_{1}S_{1} with a molecular weight of approximately 458.499 g/mol. The presence of the fluorine atom enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. In a study evaluating various 3-(4-fluorophenyl)-1H-pyrazole derivatives, it was found that certain derivatives exhibited potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) .

Key Findings:

  • IC50 Values : Compound 10e demonstrated an IC50 value of 18 μM against LNCaP cells, indicating significant growth inhibition.
  • PSA Downregulation : This compound also achieved a prostate-specific antigen (PSA) downregulation rate of 46%, surpassing the efficacy of the lead compound T3 .

The mechanism behind the anticancer effects is believed to involve the inhibition of androgen receptor (AR) signaling pathways. The pyrazole derivatives act as AR antagonists, which is crucial in prostate cancer treatment since many cases are driven by androgen signaling .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values reported for selected pyrazole derivatives:

CompoundCell LineIC50 (μM)PSA Downregulation (%)
10eLNCaP1846
T3LNCaPN/AN/A
Other DerivativesVariousVariesVaries

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in clinical settings. For instance, a review highlighted the synthesis and biological evaluation of numerous pyrazole compounds, noting their broad spectrum of activities including antimicrobial and anti-inflammatory properties .

Notable Observations:

  • Pyrazole derivatives have shown promise not only in oncology but also in treating infectious diseases due to their ability to inhibit various pathogens.
  • The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly affect biological outcomes.

Scientific Research Applications

Based on the search results, here is information on compounds related to "3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide":

Compound Information

  • (3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound, also known as methyl 1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucopyranoside, has a molecular weight of 474.5 g/mol . Its IUPAC name is (3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol .
  • (2S,3R,4R,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has the molecular formula C24H25FO5S . Its IUPAC name is (2S,3R,4R,5S)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol .

Potential Applications

  • Diabetes Treatment: A crystalline form of 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene hemihydrate is potentially useful for treating diabetes mellitus, diabetic retinopathy, diabetic neuropathy, and diabetic nephropathy. It may also help with delayed wound healing, insulin resistance, hyperglycemia, hyperinsulinemia, elevated blood levels of fatty acids or glycerol, hyperlipidemia, obesity, hypertriglyceridemia, Syndrome X, diabetic complications, atherosclerosis, or hypertension .
  • Anti-fibrotic Drugs: Novel 2-(Pyridin-2-yl) pyrimidine derivatives have shown potential as anti-fibrotic drugs . Specific compounds, like 12m ) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q ), exhibit anti-fibrosis activity with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds can effectively inhibit collagen expression .
  • Anti-cancerous Drug: One highly effective anti-cancerous drug, 3 (5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide), was identified to have an IC50 of 7.4 μM .

Comparison with Similar Compounds

Pyrazole Carboxamides with Aryl Substituents

Several analogs share the pyrazole-carboxamide scaffold but differ in aryl substituents:

Compound Name Aryl Substituent Carboxamide Substituent Molecular Formula Key Differences vs. Target Compound Reference
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide 2,4-Difluorophenyl None (direct carboxamide linkage) C₁₁H₁₀F₂N₃O Difluorophenyl instead of 4-fluorophenyl; simpler substituent
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 3-Chlorophenyl Trifluoromethyl at pyrazole 5-position C₁₂H₁₀ClF₃N₃O Trifluoromethyl group; altered substitution pattern
5,3-AB-CHMFUPPYCA (from ) 4-Fluorophenyl Cyclohexylmethyl C₂₂H₂₈FN₃O₂ Bulky cyclohexylmethyl group; no thiophene/pyridine

Key Observations :

  • Substitution at the pyrazole 3-position (4-fluorophenyl vs.
  • The target compound’s thiophene-pyridine carboxamide substituent is unique compared to simpler or bulkier groups in analogs.

Thiophene-Containing Analogs

Compounds with thiophene moieties exhibit structural or functional similarities:

Compound Name Core Structure Thiophene Position Molecular Formula Key Differences vs. Target Compound Reference
Canagliflozin (from ) Glucoside 5-(4-Fluorophenyl)thiophen-2-yl C₂₄H₂₅FO₅S Different scaffold (glucoside); similar fluorophenyl-thiophene motif
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Thiophene-carboxamide Linked to pyrazole and chlorophenyl C₁₈H₁₈Cl₃FN₄OS Chlorinated thiophene; amino-propan-2-yl linkage
SARS-CoV-2 PLpro inhibitors (from ) Benzamide-thiophene 5-((cyclopentylamino)methyl)thiophen-2-yl Varies Thiophene linked via aminomethyl groups; antiviral focus

Key Observations :

  • The target compound’s pyridinyl-thiophene carboxamide is distinct from Canagliflozin’s glucoside-thiophene or ’s chlorinated thiophene .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Canagliflozin () is poorly soluble in water but dissolves in organic solvents like methanol . The target compound’s pyridine-thiophene group may enhance solubility compared to purely aromatic analogs.
  • Molecular Weight : The target compound’s estimated molecular weight (~418 g/mol) is higher than simpler pyrazole carboxamides (e.g., 253 g/mol for ’s compound) but within the acceptable range for drug-like molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Condensation of a pyrazole core (e.g., 1,5-diarylpyrazole derivatives) with fluorophenyl and thiophene-substituted intermediates.
  • Step 2 : Functionalization of the pyridinylmethyl group via reductive amination or nucleophilic substitution .
  • Step 3 : Final carboxamide coupling using activating agents like HATU or EDCI in anhydrous DMF .
    • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like regioisomeric pyrazoles .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify trace impurities .
  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., methyl group at N1 vs. N2 of pyrazole) and 19F^{19}F-NMR for fluorophenyl substitution .
  • HRMS : Verify molecular weight (expected [M+H]+^+ = 406.13) .

Q. What are the primary biological targets or assays for preliminary screening?

  • Targets : Pyrazole-carboxamide derivatives often target enzymes like carbonic anhydrases (CA), cyclooxygenases (COX), or neurotransmitter receptors (e.g., GABAA_A) .
  • Assays :

  • Enzyme Inhibition : Fluorescence-based CA/COX inhibition assays using recombinant proteins .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14C^{14}C) to study permeability in Caco-2 monolayers .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide SAR studies for this compound?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with CA IX (PDB: 3IAI). Key residues: Thr199 (hydrogen bonding with carboxamide), Phe131 (π-π stacking with thiophene) .
  • MD Simulations : GROMACS simulations (100 ns) to assess binding stability; analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds .
    • Contradiction Resolution : If experimental IC50_{50} conflicts with docking scores, evaluate solvation effects or protonation states of the pyridine nitrogen .

Q. What strategies address low aqueous solubility in in vivo models?

  • Formulation Approaches :

  • Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or PEG-based vehicles to enhance solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridine ring .
    • Validation : Measure logP via shake-flask method (expected ~3.5) and compare with in silico predictions (e.g., XLogP3) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Hypothesis Testing :

  • Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) in plasma .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins DiscoverX) to rule out non-specific binding .
    • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response discrepancies .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the thiophene-pyridine moiety in modulating target selectivity .
  • In Vivo Efficacy : Evaluate pharmacokinetics in rodent models with xenograft tumors (e.g., HT-29 for CA IX overexpression) .
  • Computational Tools : Integrate machine learning (e.g., DeepChem) to predict ADMET properties and prioritize analogs .

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